molecular formula C55H91O8P B13353402 3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate

3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate

Cat. No.: B13353402
M. Wt: 911.3 g/mol
InChI Key: YRIPSPRNAZBQAG-RYLLPBGBSA-N
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Description

“3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a long carbon chain with multiple double bonds and a phosphate group attached to a sugar moiety, indicating its potential role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the long carbon chain with alternating double bonds and the attachment of the phosphate group to the sugar moiety. Typical reaction conditions may include:

    Catalysts: Transition metal catalysts for the formation of double bonds.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Systems: For large-scale production with consistent quality.

    Purification Techniques: Chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of double bonds to epoxides or hydroxyl groups.

    Reduction: Hydrogenation of double bonds to form saturated compounds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Epoxides, diols.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Halogenated compounds, amines, ethers.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal-catalyzed reactions.

    Material Science: As a building block for polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Signal Transduction: Role in cellular signaling due to its phosphate group.

Medicine

    Drug Development: As a lead compound for developing new pharmaceuticals.

    Diagnostics: As a probe in imaging techniques.

Industry

    Agriculture: As a component in pesticides or herbicides.

    Cosmetics: As an ingredient in skincare products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The phosphate group plays a crucial role in binding to active sites, while the long carbon chain and sugar moiety contribute to the overall stability and specificity of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Phospholipids: Similar in having a phosphate group attached to a lipid chain.

    Nucleotides: Similar in having a phosphate group attached to a sugar moiety.

Uniqueness

This compound is unique due to its long carbon chain with multiple double bonds, which provides distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C55H91O8P

Molecular Weight

911.3 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C55H91O8P/c1-42(2)21-12-22-43(3)23-13-24-44(4)25-14-26-45(5)27-15-28-46(6)29-16-30-47(7)31-17-32-48(8)33-18-34-49(9)35-19-36-50(10)37-20-38-51(11)39-40-61-64(59,60)63-55-54(58)53(57)52(41-56)62-55/h21,23,25,27,29,31,33,35,37,39,52-58H,12-20,22,24,26,28,30,32,34,36,38,40-41H2,1-11H3,(H,59,60)/b43-23+,44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+/t52-,53-,54-,55+/m1/s1

InChI Key

YRIPSPRNAZBQAG-RYLLPBGBSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(O1)CO)O)O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

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